molecular formula C13H8BrF3S B7992879 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7992879
M. Wt: 333.17 g/mol
InChI Key: OHZRWDXNQPRSDD-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a sulfanylmethyl group attached to a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine and sulfur-containing groups, which can impart distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

1-bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3S/c14-11-3-1-9(15)5-8(11)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRWDXNQPRSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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